Aqueous Solubility of Copper(II) Methanesulfonate Versus Copper(II) Sulfate
Copper(II) methanesulfonate exhibits substantially higher aqueous solubility than copper(II) sulfate. Measured at 21 °C, the solubility of copper(II) methanesulfonate is 862 g/L , whereas copper(II) sulfate pentahydrate (CuSO₄·5H₂O) has a solubility of approximately 320 g/L at 20 °C (equivalent to ~203 g/L anhydrous CuSO₄). This ~4.2-fold higher solubility by mass translates to a copper ion concentration exceeding 120 g/L achievable in methanesulfonate baths [1], compared to a practical limit of ~40 g/L Cu²⁺ in sulfate baths before crystallization risk occurs at high concentrations (e.g., 220 g/L CuSO₄·5H₂O) during PCB through-hole filling [2].
| Evidence Dimension | Aqueous solubility at 21 °C |
|---|---|
| Target Compound Data | 862 g/L (as copper(II) methanesulfonate salt) |
| Comparator Or Baseline | ~320 g/L for CuSO₄·5H₂O at 20 °C; practical Cu²⁺ limit ~40 g/L in sulfate plating baths |
| Quantified Difference | ~4.2-fold higher solubility; >3-fold higher achievable Cu²⁺ concentration in plating baths |
| Conditions | Solubility measured at 21 °C in water; plating bath context from through-hole filling literature |
Why This Matters
This higher solubility directly enables higher plating current densities and faster throughput in PCB manufacturing and TSV filling without bath crystallization, a bottleneck that sulfate baths encounter at elevated copper concentrations.
- [1] JX Nippon Mining & Metals Corp. (2012). US Patent US8333834B2 – High-purity aqueous copper sulfonate solution and method of producing same. Copper methanesulfonate dissolved up to ~120 g/L as copper concentration. View Source
- [2] Ye, J.-X. & Dow, W.-P. (2014). Effect of Cupric Methanesulfonate on Through-Hole Filling by Copper Electroplating. ECS Meeting Abstracts, MA2014-02(33), 1683. Notes crystallization issue of CuSO₄ at 220 g/L. View Source
